N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

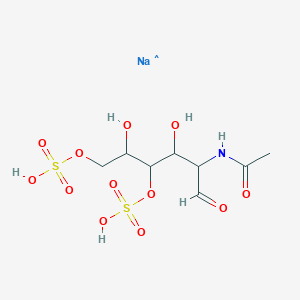

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a useful research compound. Its molecular formula is C8H15NNaO12S2 and its molecular weight is 404.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enhancing Oligonucleotide Delivery

The conjugation of antisense oligonucleotides (ASOs) with Triantennary N-acetyl galactosamine (GalNAc3) has been studied for its potential to improve the delivery and pharmacologic activity of ASOs. This conjugation targets ASOs delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), demonstrating an increase in potency and safety margin which allows for more flexible dosing schedules. These findings suggest that GalNAc3 conjugation could significantly improve the delivery mechanisms of therapeutic oligonucleotides to liver cells, enhancing their efficacy and reducing potential toxicity (Wang et al., 2019).

Industrial Applications in Glass Production

The role of sodium sulphate, which shares a related sulphate group with N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt, in the glass production industry has been reviewed, particularly its use as a fining agent. This application highlights the importance of sulphate compounds in modifying physical and chemical properties during glass manufacturing, improving the quality and characteristics of the final product. Although the direct application of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt in glass production isn't explicitly mentioned, the study of similar sulphate compounds provides insight into potential research directions for its use (Liu Chang-jiu, 2012).

Insights into Organ Impairment Effects on Pharmacokinetics

Research into the pharmacokinetics of antisense oligonucleotides, both with and without N-acetyl galactosamine conjugation, highlights the compound's relevance in understanding how organ impairment, particularly hepatic or renal, affects drug metabolism. These studies shed light on the distribution, metabolism, and excretion (ADME) of such conjugated molecules, offering a foundational understanding necessary for the safe and effective use of these therapies in patients with varying degrees of organ function (Wang et al., 2022).

Biodegradation and Environmental Impact

The study of sodium dodecyl sulphate (SDS) and its biodegradation by bacteria has relevance to environmental sciences, especially in the context of reducing pollution from surfactants. While not directly related to N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt, the research into the biodegradation pathways of similar sulphate-containing compounds can offer insights into potential environmental impacts and bioremediation strategies for a variety of sulphate-based pollutants (Muhamad et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is N-acetyl-D-galactosaminidase , an enzyme that catalyzes the cleavage of N-acetylglucosamine (GlcNAc), the monomeric unit of the polymer chitin .

Mode of Action

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt interacts with its target, N-acetyl-D-galactosaminidase, by serving as a substrate for the enzyme. The compound undergoes enzymatic cleavage, resulting in the formation of N-acetyl-D-galactosamine .

Biochemical Pathways

The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt primarily affects the chondroitin-degrading cascade reaction . This pathway involves the removal of sulfate from monomeric GalNAc4S from chondroitin sulfate degradation products . The compound’s action on this pathway suggests its involvement in the metabolism of chondroitin sulfate A .

Result of Action

The enzymatic action on N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt results in the formation of N-acetyl-D-galactosamine . This suggests that the compound’s action leads to the production of this monosaccharide, which has various roles in biological systems, including serving as a component of glycoproteins and glycolipids.

Action Environment

The action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is influenced by environmental factors such as temperature and pH. The temperature and pH activity profiles are narrow, with an activity optimum at 40–50 °C and a pH optimum at pH 5.5 .

Direcciones Futuras

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt and similar compounds have potential uses in regenerative medicine . They are key subjects in biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene . They also play a role in the development of biocompatible materials that mimic the extracellular matrix, contributing to advances in tissue engineering .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is known to interact with several enzymes, including N-acetylgalactosamine sulfatase and arylsulfatase. These enzymes are involved in the hydrolysis of sulfate esters, which is a critical step in the degradation of glycosaminoglycans. The compound acts as a substrate for these enzymes, allowing researchers to study their activity and specificity .

Cellular Effects

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modification of glycoproteins and glycolipids, which are essential for cell-cell communication and signaling . The compound’s sulfation pattern can affect its binding affinity to specific receptors and enzymes, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt exerts its effects through specific binding interactions with enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain sulfatases by competing with natural substrates . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt can change over time due to its stability and degradation. The compound is relatively stable at low temperatures, but it can degrade over time when exposed to higher temperatures or enzymatic activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt in animal models vary with different dosages. At low doses, the compound can enhance certain cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular stress and toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is involved in several metabolic pathways, including the degradation of glycosaminoglycans and the synthesis of sulfated glycoproteins. The compound interacts with enzymes such as N-acetylgalactosamine-4-sulfate sulfatase and chondroitin sulfate synthase, which play key roles in these pathways . These interactions can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its localization to specific cellular compartments . The compound’s distribution can influence its biological activity and effectiveness.

Subcellular Localization

N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is localized to specific subcellular compartments, including the lysosomes and Golgi apparatus. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action . The subcellular localization of the compound can affect its activity and function, particularly in the context of glycosylation and sulfation processes.

Propiedades

InChI |

InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDLTOXRLXWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide](/img/structure/B1176474.png)